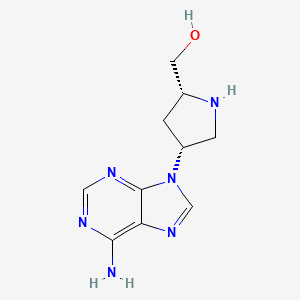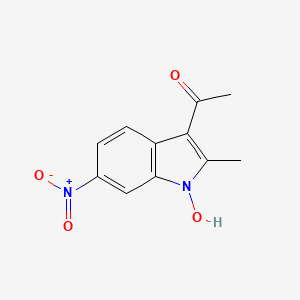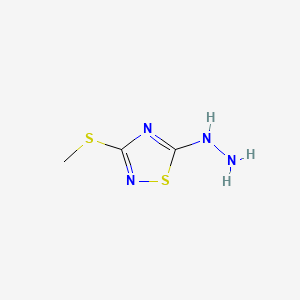
5-Hydrazinyl-3-(methylsulfanyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method includes the condensation of 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole with suitable reagents under reflux conditions in a solvent such as ethanol . The reaction conditions often require the presence of a catalyst or acidic medium to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiadiazole derivatives .
Aplicaciones Científicas De Investigación
5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-5-hydrazinyl-3-mercapto-1,2,4-triazole
- 5-Hydrazinyl-3-(methylthio)isothiazole-4-carbonitrile
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
5-Hydrazinyl-3-(methylthio)-1,2,4-thiadiazole is unique due to its specific arrangement of nitrogen, sulfur, and carbon atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
38362-23-1 |
|---|---|
Fórmula molecular |
C3H6N4S2 |
Peso molecular |
162.2 g/mol |
Nombre IUPAC |
(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)hydrazine |
InChI |
InChI=1S/C3H6N4S2/c1-8-3-5-2(6-4)9-7-3/h4H2,1H3,(H,5,6,7) |
Clave InChI |
YOJIMGDEWFLZKI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NSC(=N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



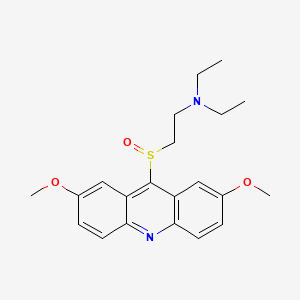


methyl}acetamide](/img/structure/B12904993.png)


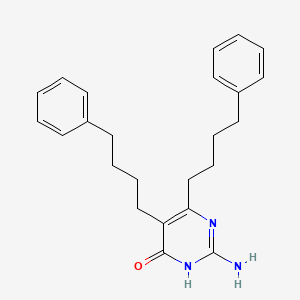
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)


